

# cis-Dichlorobis(triphenylphosphine)platinum(II): A Versatile Precursor in Organometallic Synthesis

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## Compound of Interest

*cis-*  
Compound Name: *Dichlorobis(triphenylphosphine)platinum(II)*  
Cat. No.: B076907

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## Abstract

**cis-Dichlorobis(triphenylphosphine)platinum(II)**,  $\text{cis-PtCl}_2(\text{PPh}_3)_2$ , is a cornerstone precursor in the field of organometallic chemistry. Its stability, commercial availability, and the reactivity of its chloride ligands make it an ideal starting point for the synthesis of a diverse array of platinum(0) and platinum(II) complexes. This guide provides a comprehensive overview of its properties, synthesis, and key applications, complete with detailed experimental protocols and logical workflow diagrams to support advanced research and development.

## Physicochemical and Spectroscopic Properties

$\text{cis-PtCl}_2(\text{PPh}_3)_2$  is a white, crystalline, air-stable solid.<sup>[1]</sup> Its square planar geometry is characteristic of Pt(II) complexes.<sup>[1]</sup> A summary of its key physical and chemical properties is presented below for quick reference.

Table 1: Physicochemical Properties of **cis-Dichlorobis(triphenylphosphine)platinum(II)**

Property	Value	Reference(s)
Chemical Formula	$\text{C}_{36}\text{H}_{30}\text{Cl}_2\text{P}_2\text{Pt}$	[1][2]
Molar Mass	790.57 g/mol	[1][3]
Appearance	White crystalline powder	[1]
Melting Point	$\geq 300\text{ }^\circ\text{C}$	[4]
CAS Number	15604-36-1	[2][5]
Pt-P Bond Distance	2.261 Å (average)	[1]
Pt-Cl Bond Distance	2.346 Å (average)	[1]

## Synthesis of the Precursor: cis-PtCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>

The most common and straightforward synthesis of the cis isomer involves the reaction of potassium tetrachloroplatinate(II) with triphenylphosphine.[1] The triphenylphosphine ligand has a strong trans effect, which thermodynamically favors the formation of the cis complex upon heating.[1]

## Experimental Protocol: Synthesis from K<sub>2</sub>PtCl<sub>4</sub>

This protocol is adapted from standard inorganic synthesis procedures.[1]

Materials:

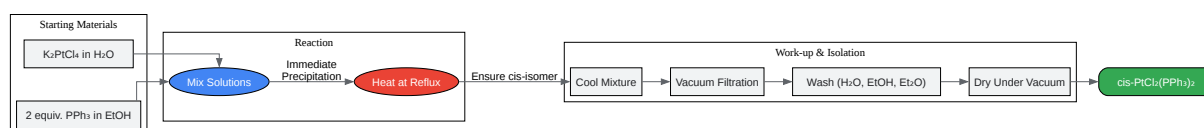
- Potassium tetrachloroplatinate(II) (K<sub>2</sub>PtCl<sub>4</sub>)
- Triphenylphosphine (PPh<sub>3</sub>)
- Ethanol
- Water
- Diethyl ether

Procedure:

- In a round-bottom flask, dissolve potassium tetrachloroplatinate(II) in a minimal amount of hot water.
- In a separate beaker, dissolve a stoichiometric amount (2 equivalents) of triphenylphosphine in warm ethanol.
- Slowly add the triphenylphosphine solution to the stirring aqueous solution of  $\text{K}_2\text{PtCl}_4$ .
- A pale-yellow precipitate of  $\text{cis-PtCl}_2(\text{PPh}_3)_2$  will form immediately.
- Heat the mixture at reflux for 30-60 minutes to ensure complete reaction and isomerization to the thermodynamically stable cis product.<sup>[1]</sup>
- Allow the mixture to cool to room temperature, then cool further in an ice bath.
- Collect the precipitate by vacuum filtration.
- Wash the product sequentially with water, ethanol, and finally diethyl ether to remove any unreacted starting materials and byproducts.
- Dry the resulting white to off-white crystalline solid under vacuum.

## Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.



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Caption: Workflow for the synthesis of  $\text{cis-PtCl}_2(\text{PPh}_3)_2$ .

## Applications as a Precursor in Organometallic Synthesis

The utility of  $\text{cis-PtCl}_2(\text{PPh}_3)_2$  stems from the lability of its chloride ligands, which can be readily substituted to form a wide range of new platinum complexes. This makes it a versatile entry point for synthesizing  $\text{Pt(0)}$ ,  $\text{Pt(II)-hydride}$ , and  $\text{Pt(II)-organometallic}$  compounds.

## Synthesis of Platinum(0) Complexes

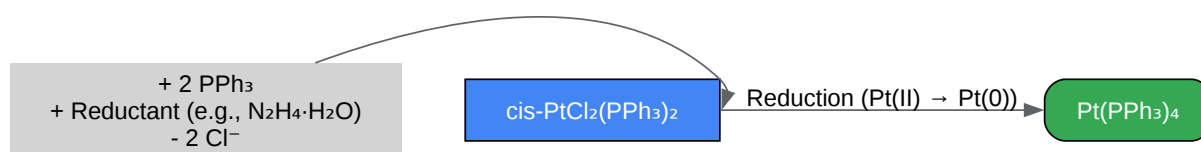
$\text{cis-PtCl}_2(\text{PPh}_3)_2$  can be reduced in the presence of excess phosphine ligands to generate  $\text{Pt(0)}$  species like Tetrakis(triphenylphosphine)platinum(0),  $\text{Pt(PPh}_3)_4$ . These  $\text{Pt(0)}$  complexes are crucial precursors for oxidative addition reactions.<sup>[6]</sup>

Materials:

- $\text{cis-PtCl}_2(\text{PPh}_3)_2$
- Triphenylphosphine ( $\text{PPh}_3$ )
- Hydrazine hydrate ( $\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$ ) or Sodium borohydride ( $\text{NaBH}_4$ )
- Ethanol (degassed)

Procedure:

- Suspend  $\text{cis-PtCl}_2(\text{PPh}_3)_2$  and 2-3 equivalents of additional triphenylphosphine in degassed ethanol under an inert atmosphere (e.g., Nitrogen or Argon).
- Warm the suspension gently to aid dissolution.
- Add a reducing agent, such as hydrazine hydrate, dropwise to the stirring solution. The solution will typically turn from a suspension to a clear, yellow solution.
- Continue stirring and heating for 1-2 hours.
- Cool the reaction mixture to room temperature and then in an ice bath to precipitate the  $\text{Pt(PPh}_3)_4$  product.
- Collect the yellow crystalline solid by filtration under inert conditions, wash with cold ethanol, and dry under vacuum.



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Caption: Synthesis of Pt(PPh<sub>3</sub>)<sub>4</sub> from cis-PtCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>.

## Synthesis of Platinum Hydride Complexes

Platinum hydrides are key intermediates in many catalytic cycles. The trans isomer, trans-PtHCl(PPh<sub>3</sub>)<sub>2</sub>, is often synthesized from the cis-dichloro precursor, which isomerizes during the reaction.

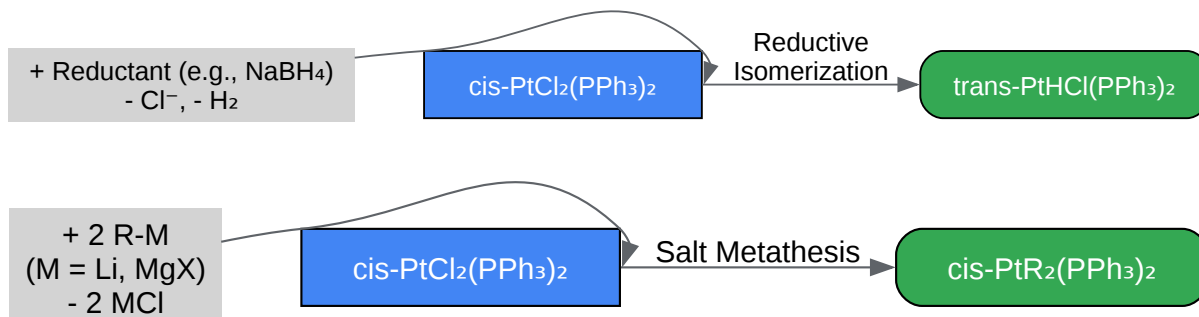
Materials:

- cis-PtCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>
- Ethanol
- Aqueous Sodium borohydride (NaBH<sub>4</sub>) or Hydrazine hydrate (N<sub>2</sub>H<sub>4</sub>·H<sub>2</sub>O)

Procedure:

- Suspend cis-PtCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> in ethanol.
- Heat the suspension to reflux to form a clear solution.
- While hot, add an aqueous or ethanolic solution of a reducing agent (e.g., NaBH<sub>4</sub> or N<sub>2</sub>H<sub>4</sub>·H<sub>2</sub>O) dropwise.
- The product, trans-PtHCl(PPh<sub>3</sub>)<sub>2</sub>, precipitates as a white solid.
- After the addition is complete, continue refluxing for a few minutes.
- Cool the mixture to room temperature.

- Collect the white crystalline product by vacuum filtration, wash with water and then ethanol, and dry under vacuum.



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